Lipophilicity Advantage: XLogP3-AA Comparison with N2-Unsubstituted and N2-Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 1.5, representing a 1.6 log unit increase over the N2-unsubstituted analog 5-nitropyrimidine-2,4-diamine (XLogP3-AA = -0.1) and a 0.9 log unit increase over the N2-methyl analog (XLogP3-AA = 0.6) [1][2][3]. This elevated lipophilicity is consistent with the tert-butyl group increasing hydrophobic surface area and reducing desolvation penalty upon membrane partitioning. For kinase-targeted hit-to-lead programs, LogP values in the 1–2 range are generally considered favorable for balancing passive permeability with aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 5-Nitropyrimidine-2,4-diamine (XLogP3-AA = -0.1); N2-Methyl-5-nitropyrimidine-2,4-diamine (XLogP3-AA = 0.6) |
| Quantified Difference | Δ = +1.6 vs. unsubstituted; Δ = +0.9 vs. N2-methyl |
| Conditions | PubChem computed XLogP3 3.0 algorithm; values derived from chemical structure |
Why This Matters
A 1.6 log unit increase in LogP can translate to a roughly 40-fold increase in theoretical membrane permeability coefficient, making the tert-butyl analog significantly more suitable for cell-based assays and intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 52907506, N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1286698-57-4. Accessed May 10, 2026. View Source
- [2] PubChem Compound Summary for CID 275293, 5-Nitropyrimidine-2,4-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18620-73-0. Accessed May 10, 2026. View Source
- [3] PubChem Compound Summary for CID 255555, N2-Methyl-5-nitropyrimidine-2,4-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5096-83-3. Accessed May 10, 2026. View Source
